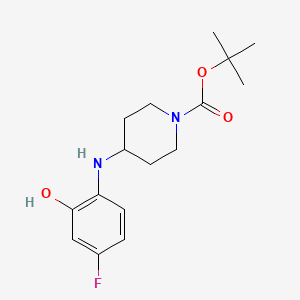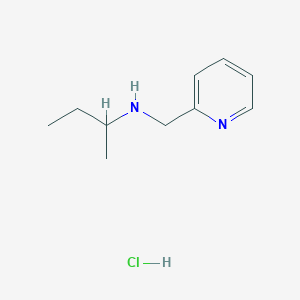![molecular formula C42H56FeO2P2 B2589020 ciclopentil-bis(4-metoxi-3,5-dimetilfenil)fosfano;diciclohexil-[(1R)-1-ciclopentil-etil]fosfano;hierro CAS No. 360048-63-1](/img/new.no-structure.jpg)
ciclopentil-bis(4-metoxi-3,5-dimetilfenil)fosfano;diciclohexil-[(1R)-1-ciclopentil-etil]fosfano;hierro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sold in collaboration with Solvias AG
Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
Las fosfinas terciarias se utilizan ampliamente como ligandos en la catálisis de metales de transición debido a su capacidad para estabilizar los centros metálicos y facilitar diversas transformaciones orgánicas. Este compuesto, con sus grupos fosfano, podría estar involucrado en reacciones de acoplamiento cruzado catalizadas por hierro, que son cruciales para la construcción de enlaces carbono-carbono en productos farmacéuticos y agroquímicos .
Ciencia de Materiales
Los ligandos de fosfina son integrales en la síntesis de materiales con propiedades electrónicas únicas. Por ejemplo, se pueden usar para crear ligandos orgánicos porosos, que tienen aplicaciones en tecnologías de almacenamiento y separación de gases. El compuesto en cuestión podría investigarse para desarrollar nuevos materiales con propiedades específicas de emisión de luz o conductividad .
Optoelectrónica
En el campo de la optoelectrónica, los compuestos a base de fosfina se exploran por sus aplicaciones de emisión láser. Los sustituyentes metoxi y dimetilfenil en el fosfano podrían influir en las propiedades de emisión láser del material, lo que podría conducir al desarrollo de nuevos tipos de láseres o diodos emisores de luz (LED) .
Fotocatálisis
El compuesto podría utilizarse en procesos fotocatalíticos, donde la energía lumínica se aprovecha para impulsar reacciones químicas. Su aplicación en la síntesis de complejos de cobre (I) luminiscentes indica un uso potencial en la división fotocatalítica del agua o la reducción del dióxido de carbono .
Reacciones Radicales Orgánicas
Las reacciones radicales mediadas por fosfina son un área de interés creciente en la química orgánica. El compuesto podría formar parte de la investigación sobre nuevos enfoques sintéticos que aprovechan la reactividad única de los radicales para construir moléculas complejas .
Propiedades
Número CAS |
360048-63-1 |
|---|---|
Fórmula molecular |
C42H56FeO2P2 |
Peso molecular |
710.7 g/mol |
Nombre IUPAC |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H26O2P.C19H30P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h7-14H,1-6H3;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1 |
Clave InChI |
JGJXDPVRBMQOKO-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
SMILES isomérico |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][CH]2)C3=CC(=C(C(=C3)C)OC)C.C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][CH]2)C3=CC(=C(C(=C3)C)OC)C.CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[Fe] |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


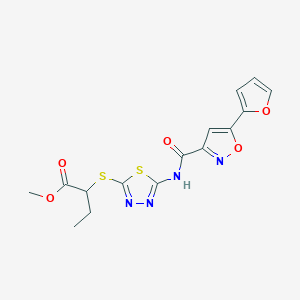
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
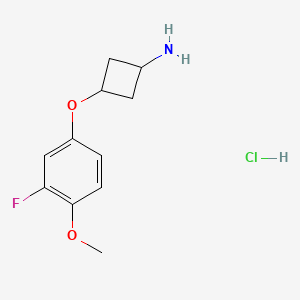

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)
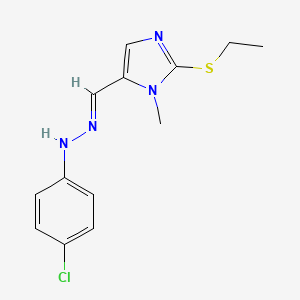

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
